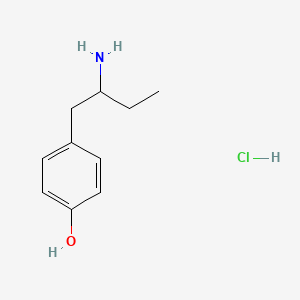

4-(2-Aminobutyl)phenol hydrochloride

Vue d'ensemble

Description

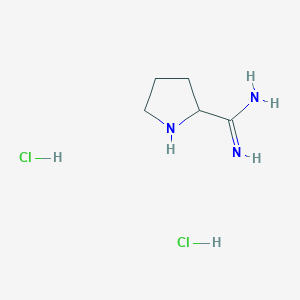

4-(2-Aminobutyl)phenol hydrochloride, also known as 4-ABP, is a chemical compound that belongs to the family of phenols . It has a CAS Number of 78108-17-5 . The molecular weight of this compound is 201.7 .

Synthesis Analysis

The synthesis of amines, such as 4-(2-Aminobutyl)phenol hydrochloride, can be achieved through reductive aminations . In these reactions, carbonyl compounds (aldehydes, ketones) react with ammonia or amines in the presence of a reducing agent to form corresponding amines . Cobalt-based nanoparticles have been used as efficient and practical catalysts for the synthesis of different kinds of amines by reductive aminations .Molecular Structure Analysis

The IUPAC name for 4-(2-Aminobutyl)phenol hydrochloride is 4-(2-aminobutyl)phenol hydrochloride . The InChI code for this compound is 1S/C10H15NO.ClH/c1-2-9(11)7-8-3-5-10(12)6-4-8;/h3-6,9,12H,2,7,11H2,1H3;1H .Chemical Reactions Analysis

Reductive aminations are an essential class of reactions widely applied for the preparation of different kinds of amines . In these reactions, carbonyl compounds (aldehydes, ketones) react with ammonia or amines in the presence of a reducing agent and form corresponding amines .Physical And Chemical Properties Analysis

4-(2-Aminobutyl)phenol hydrochloride is a powder with a melting point of 162-165 . The storage temperature for this compound is room temperature .Applications De Recherche Scientifique

Pharmacology

In pharmacology, 4-(2-Aminobutyl)phenol hydrochloride could be used as a reference standard for pharmaceutical testing . Its purity and structural specificity make it suitable for creating calibration curves in analytical methods like HPLC, ensuring the accurate measurement of pharmaceuticals in research and quality control.

Medicinal Chemistry

In medicinal chemistry, 4-(2-Aminobutyl)phenol hydrochloride could serve as a precursor or an intermediate in the synthesis of more complex molecules. For instance, it might be involved in the synthesis of benzoxazoles, which are compounds with various biological activities, including antimicrobial and anticancer properties .

Toxicology

The compound’s safety profile, including hazard statements like H315 (causing skin irritation), H319 (causing serious eye irritation), and H335 (may cause respiratory irritation), indicates its relevance in toxicological studies . Researchers could investigate its toxicodynamics and toxicokinetics to understand its effects on biological systems.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Research on the biological function, small molecule inhibition, and disease relevance of the three known isoforms of protein kinase D, PKD1, PKD2, and PKD3, has entered a mature development stage . This research focuses on the medicinal chemistry that provided a structurally diverse set of mainly active site inhibitors . In addition to cancer, other unresolved medical needs in cardiovascular, inflammatory, and metabolic diseases would benefit from a renewed focus on potent and selective PKD modulators .

Propriétés

IUPAC Name |

4-(2-aminobutyl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-2-9(11)7-8-3-5-10(12)6-4-8;/h3-6,9,12H,2,7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBVLJLNPFNPDGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=C(C=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-{2-methylimidazo[1,2-a]pyridin-3-yl}-2-oxoacetate](/img/structure/B1379145.png)

![3-(5-chloropyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1379147.png)

![tert-butyl N-[3-(4-ethoxyphenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1379152.png)

![benzyl 3-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate](/img/structure/B1379153.png)

![Tert-butyl 3-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine-4-carboxylate](/img/structure/B1379164.png)